
5-Bromo-7-fluoroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-fluoroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in the quinoxaline ring enhances the compound’s reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoroquinoxaline-2,3-dione typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by halogenation. One common method includes the reaction of 5-bromo-2,3-dichloroquinoxaline with potassium fluoride in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete halogen exchange.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction Reactions: Reduction of this compound can be achieved using lithium aluminum hydride or sodium borohydride to yield the corresponding dihydroquinoxaline derivatives.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoxaline derivatives can be obtained.
Oxidation Products: Oxidation typically yields quinoxaline-2,3-dione derivatives with additional functional groups.
Reduction Products:
Aplicaciones Científicas De Investigación
5-Bromo-7-fluoroquinoxaline-2,3-dione has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and dyes due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-fluoroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, leading to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
5-Bromoquinoxaline-2,3-dione: Lacks the fluorine atom, resulting in different reactivity and biological activity.
7-Fluoroquinoxaline-2,3-dione:
5,7-Dibromoquinoxaline-2,3-dione: Contains two bromine atoms, leading to increased reactivity in substitution reactions.
Uniqueness: 5-Bromo-7-fluoroquinoxaline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H2BrFN2O2 |
|---|---|
Peso molecular |
257.02 g/mol |
Nombre IUPAC |
5-bromo-7-fluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H |
Clave InChI |
ILBSJBKKTRLWDD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12360319.png)
![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)

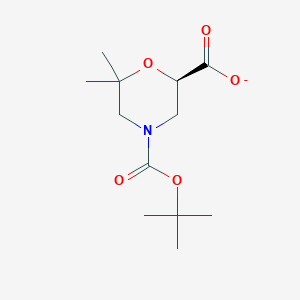
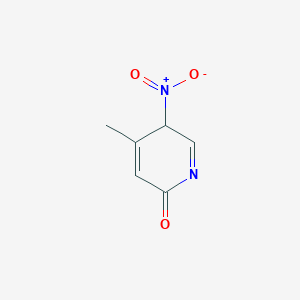

![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)
![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
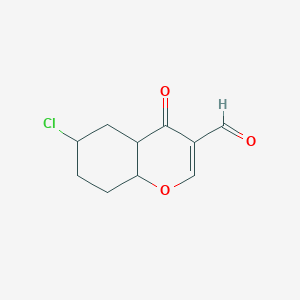


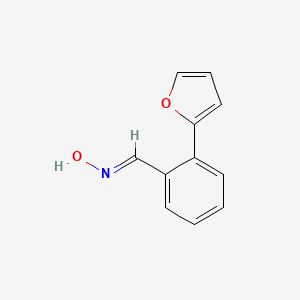
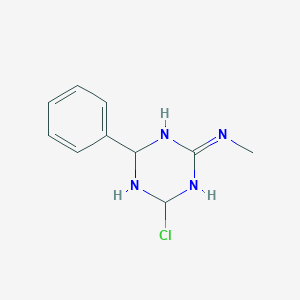
![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)
